molecular formula C10H13NOS B1491745 4-((Tetrahydrothiophen-3-yl)oxy)aniline CAS No. 1554203-33-6

4-((Tetrahydrothiophen-3-yl)oxy)aniline

Cat. No. B1491745
CAS RN: 1554203-33-6
M. Wt: 195.28 g/mol
InChI Key: WHAISEPPRUVCQD-UHFFFAOYSA-N
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Description

4-((Tetrahydrothiophen-3-yl)oxy)aniline, otherwise known as 4-THTOA, is a heterocyclic organic compound that has been used in a variety of scientific research applications. Its structure consists of a nitrogen-containing aniline ring with an oxygen atom attached to the fourth carbon of the ring and a tetrahydrothiophen-3-yl group attached to the oxygen atom. 4-THTOA has been studied for its biochemical and physiological effects, as well as for its ability to be used as a synthetic intermediate in organic synthesis.

Scientific Research Applications

Electrochemical Synthesis and Applications in Solar Cells

A novel polymer based on a similar structure, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, was synthesized and characterized for use as a counter electrode in dye-sensitized solar cells. The study found that the polymer composite showed a 21% greater energy conversion efficiency compared to a Pt counter electrode, indicating its potential as a cost-effective alternative in solar cell fabrication (Shahhosseini et al., 2016).

Electrochromic Materials and Near-Infrared Applications

Research on donor–acceptor systems incorporating different thiophene derivatives has led to the synthesis of highly stable conducting polymers. These polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared (NIR) region, making them suitable for electrochromic applications (Li et al., 2017).

Emitting Amorphous Molecular Materials

A study introduced a novel class of color-tunable emitting amorphous molecular materials with bipolar character, showcasing their utility as emitting materials for organic electroluminescent (EL) devices. These materials emit multicolor light, including white, and serve as excellent host materials for emissive dopants, permitting color tuning and leading to higher performance in EL devices (Doi et al., 2003).

Antimicrobial Activity of Novel Quinazolinone Derivatives

Research on novel quinazolinone derivatives, including those synthesized from aniline and its derivatives, has shown promising antimicrobial activity. This study underscores the potential of these compounds in developing new antimicrobial agents (Habib et al., 2013).

Organic Semiconductor Materials

Novel phenyl-oligothiophene derivatives containing acetylenic spacers have been synthesized and characterized for their use in thin film materials. These oligomers exhibit good thermal stability, photovoltaic potential, and promising properties for organic thin film materials and photovoltaic devices (Niu et al., 2013).

properties

IUPAC Name

4-(thiolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAISEPPRUVCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tetrahydrothiophen-3-yl)oxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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